molecular formula C20H21NO4 B4295732 (2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B4295732
M. Wt: 339.4 g/mol
InChI Key: AGNRHEPBUZHTHI-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is an organic compound with the molecular formula C20H21NO4 It is characterized by the presence of a butoxyphenyl group, an amino group, and a phenylbutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid typically involves the reaction of 2-butoxyaniline with a suitable acylating agent, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and butoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include substituted phenylbutenoic acids, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-butoxyphenyl)-2-oxoethyl]amino}acetic acid
  • 2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide

Uniqueness

Compared to similar compounds, (2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(2-butoxyanilino)-4-oxo-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-3-13-25-19-12-8-7-11-16(19)21-17(20(23)24)14-18(22)15-9-5-4-6-10-15/h4-12,14,21H,2-3,13H2,1H3,(H,23,24)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNRHEPBUZHTHI-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 2
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 3
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 4
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 5
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 6
(2E)-2-[(2-butoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.